molecular formula C5H7NO4 B119803 (2R,3S)-azetidine-2,3-dicarboxylic Acid CAS No. 147332-13-6

(2R,3S)-azetidine-2,3-dicarboxylic Acid

Cat. No.: B119803
CAS No.: 147332-13-6
M. Wt: 145.11 g/mol
InChI Key: BLLPFMQOLSYTBX-STHAYSLISA-N
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Description

(2R,3S)-Azetidine-2,3-dicarboxylic acid (hereafter referred to as (2R,3S)-ADC) is a conformationally constrained analogue of aspartic acid, featuring a four-membered azetidine ring. Its stereochemistry and rigid structure make it a potent ligand for glutamate receptors, particularly NMDA receptors, where it acts as a selective agonist or antagonist depending on the stereoisomer . Synthesized via stereocontrolled methods, this compound is characterized by high optical rotation ([α]D20 = +736.6 in H2O) and a melting point of 189–190°C . Its pharmacological relevance lies in modulating synaptic plasticity and neurodegenerative pathways .

Properties

CAS No.

147332-13-6

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

(2R,3S)-azetidine-2,3-dicarboxylic acid

InChI

InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+/m0/s1

InChI Key

BLLPFMQOLSYTBX-STHAYSLISA-N

SMILES

C1C(C(N1)C(=O)O)C(=O)O

Isomeric SMILES

C1[C@@H]([C@@H](N1)C(=O)O)C(=O)O

Canonical SMILES

C1C(C(N1)C(=O)O)C(=O)O

Synonyms

2,3-Azetidinedicarboxylicacid,(2R-cis)-(9CI)

Origin of Product

United States

Scientific Research Applications

Synthesis of Azetidine-2,3-Dicarboxylic Acid

The synthesis of ADC involves stereocontrolled methods that yield various stereoisomers, namely L-trans-ADC, L-cis-ADC, D-trans-ADC, and D-cis-ADC. These isomers have been synthesized through distinct strategies that allow for the selective formation of cis and trans configurations. The synthetic pathways typically involve reactions such as N-alkylation and chlorination, followed by cyclization to form the azetidine ring structure.

Table 1: Summary of Synthetic Pathways for ADC Isomers

IsomerSynthetic MethodologyYield (%)
L-trans-ADCN-alkylation with t-butylbromoacetate60
L-cis-ADCElectrocyclic reaction followed by ion-exchangeGood yield
D-trans-ADCCyano azetidine conversion to ethyl ester75
D-cis-ADCSimilar pathway as D-trans with minor modificationsGood yield

Pharmacological Evaluation

The pharmacological properties of ADC have been evaluated primarily through binding assays and electrophysiological studies at NMDA receptors. The NMDA receptor is a subtype of glutamate receptors that play crucial roles in synaptic plasticity and memory function.

Key Findings:

  • Binding Affinity: L-trans-ADC demonstrated the highest affinity for NMDA receptors with a KiK_i value of 10 μM, while D-cis-ADC showed a KiK_i value of 21 μM. In contrast, L-cis-ADC and D-trans-ADC exhibited significantly lower affinities (>100 μM) .
  • Agonist Activity: Functional assays revealed that only L-trans-ADC effectively activates NMDA receptor subtypes NR1/NR2A-D, with the highest potency observed at NR1/NR2D (EC50 = 50 μM). Other isomers were less effective or inactive at certain subtypes .

Table 2: Pharmacological Properties of ADC Isomers

IsomerBinding Affinity KiK_i (μM)EC50 at NR1/NR2D (μM)Agonist Activity
L-trans-ADC1050High
L-cis-ADC>100>1000None
D-trans-ADC90Medium-rangePartial
D-cis-ADC21230Partial

Therapeutic Applications

The unique properties of ADC make it a candidate for various therapeutic applications:

3.1 Neurological Disorders
Due to its interaction with NMDA receptors, ADC may have potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of glutamate signaling is critical in these conditions.

3.2 Anticonvulsant Activity
Research has indicated that certain analogs of azetidine derivatives exhibit anticonvulsant properties, suggesting a role for ADC in epilepsy treatment .

3.3 Anticancer Research
Recent studies have explored the potential anticancer effects of azetidine derivatives, including ADC. These compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Aziridine-2,3-Dicarboxylic Acids

Example: (2R,3R)-Aziridine-2,3-dicarboxylic acid (component of miraziridine A)

  • Structural Differences : Aziridine has a three-membered ring, introducing higher ring strain compared to azetidine. This strain enhances electrophilicity, making aziridines reactive intermediates in protease inhibition .
  • Pharmacological Role : Miraziridine A, containing (2R,3R)-aziridine-2,3-dicarboxylic acid, inhibits trypsin-like serine proteases, papain-like cysteine proteases, and pepsin-like aspartyl proteases due to its ability to mimic transition states .
  • Synthesis : Naturally isolated from Streptomyces spp. and marine sponges, synthetic routes require enantioselective cyclization .
Parameter (2R,3S)-ADC (2R,3R)-Aziridine-2,3-Dicarboxylic Acid
Ring Size 4-membered 3-membered
Melting Point (°C) 189–190 Not reported
Biological Target NMDA receptors Proteases
Optical Rotation ([α]D20) +736.6 (H2O) Not reported

Pyrrolidine-2,3-Dicarboxylic Acids

Example: (2S,3S)- and (2R,3R)-Pyrrolidine-2,3-dicarboxylic acids

  • Structural Differences : The five-membered pyrrolidine ring offers greater conformational flexibility, reducing steric constraints compared to azetidine.
  • Pharmacological Role : These compounds serve as aspartic acid analogues, influencing neurotransmitter systems but with lower NMDA receptor affinity than (2R,3S)-ADC .
  • Synthesis : Synthesized via asymmetric hydrogenation of diketopiperazines .
Parameter (2R,3S)-ADC (2S,3S)-Pyrrolidine-2,3-Dicarboxylic Acid
Ring Size 4-membered 5-membered
Receptor Affinity (NMDA) High Moderate
Flexibility Rigid Flexible

Piperazine-2,3-Dicarboxylic Acid Derivatives

Example: (2R,3S)-1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA)

  • Structural Differences : The six-membered piperazine ring with aromatic substituents enhances hydrophobic interactions, improving selectivity for NR2C/NR2D NMDA receptor subunits .
  • Pharmacological Role : PPDA is a subtype-selective NMDA antagonist, contrasting with (2R,3S)-ADC’s broader receptor modulation .
  • Synthesis : Requires coupling of phenanthrene moieties to chiral piperazine cores .
Parameter (2R,3S)-ADC PPDA
Substituents None Phenanthrene carbonyl
Selectivity Pan-NMDA receptors NR2C/NR2D-specific
Molecular Weight 161.1 g/mol 408.4 g/mol

Bicyclic Analogues

Example: (1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid

  • Synthesis : Multi-step sequences involving cycloaddition and chiral resolution .
Parameter (2R,3S)-ADC Bicyclo[2.2.1]heptane Derivative
Ring System Monocyclic Bicyclic
Synthetic Complexity Moderate High

Key Research Findings

  • NMDA Receptor Activity : (2R,3S)-ADC exhibits higher potency at NMDA receptors than its stereoisomers (e.g., (2S,3R)-ADC) due to optimal spatial alignment with the ligand-binding domain .
  • Protease Inhibition vs. Receptor Modulation: Aziridine derivatives excel in protease inhibition, while azetidine and piperazine analogues target ionotropic receptors, highlighting structure-activity divergences .
  • Synthetic Accessibility : Azetidine derivatives require chiral auxiliaries (e.g., N-Boc protection) for stereocontrol, whereas aziridines rely on natural product extraction or enzymatic resolution .

Preparation Methods

Key Steps:

  • Ring-Opening Aminolysis : (R)-O-benzyl glycidol reacts with benzylamine to yield amino alcohol 2 , preserving the (R)-configuration at the original epoxide carbon.

  • N-Alkylation : Treatment of 2 with tert-butyl bromoacetate introduces the second carboxylate precursor, forming 3 .

  • Chlorination and Aziridinium Formation : Thionyl chloride converts 3 into a mixture of regioisomeric chlorides (5 and 6 ) via an aziridinium intermediate (4 ). Heating in DMF equilibrates the mixture to favor the thermodynamically stable secondary chloride 5 .

  • Ring Closure : Lithium hexamethyldisilazide (LiHMDS) induces intramolecular nucleophilic substitution, forming the cis-azetidine 7 with complete diastereoselectivity.

  • Deprotection and Oxidation : Sequential removal of benzyl groups, Boc protection, and oxidation of the primary alcohol to a carboxylic acid yield 9 . Final deprotection with trifluoroacetic acid (TFA) affords (2R,3S)-ADC.

Critical Data :

  • Overall yield: 32% (from 1 to 10 ).

  • Optical purity: >99% enantiomeric excess (ee).

  • Stereochemical fidelity is maintained through non-racemizing conditions during chlorination and ring closure.

Chiral Resolution of Racemic Intermediates

Adapting methodologies from patent CN103467350A, racemic 1-benzyl-azetidine-2,3-dicarboxylic acid can be resolved using D-α-phenylethylamine as a chiral resolving agent:

Process Overview:

  • Diastereomeric Salt Formation : The racemic dicarboxylic acid reacts with D-α-phenylethylamine in ethanol, selectively crystallizing the (2R,3S)-diastereomer.

  • Recrystallization : Repeated recrystallization from acetone enhances enantiopurity (>98% ee).

  • Debenzylation : Hydrogenolysis over palladium/carbon removes the benzyl group, yielding (2R,3S)-ADC.

Advantages :

  • Avoids asymmetric synthesis challenges by leveraging thermodynamic crystallization.

  • Scalable to multi-gram quantities with modest yields (65–70%).

Limitations :

  • Requires access to racemic starting material, which itself demands multi-step synthesis.

  • Resolution efficiency depends heavily on solvent polarity and temperature.

Intramolecular Alkylation of β-Amino Chlorides

A method reported in the Arkivoc PDF utilizes β-amino chlorides derived from chiral amino alcohols:

Synthetic Pathway:

  • Amino Alcohol Preparation : Optically pure β-amino alcohols (e.g., from L-aspartic acid) are protected with electron-withdrawing groups (EWGs) to stabilize carbanions.

  • Chlorination : Thionyl chloride converts the alcohol to a β-amino chloride (6 ).

  • Ring Closure : Treatment with a strong base (e.g., NaH) induces intramolecular SN2 attack, forming the azetidine ring with retention of configuration.

  • Deprotection and Functionalization : Sequential removal of EWGs and oxidation of side chains installs the dicarboxylate groups.

Stereochemical Considerations :

  • The SN2 mechanism ensures inversion at the electrophilic carbon, but the rigid transition state preserves the original configuration at adjacent stereocenters.

  • Yields for critical steps: 60–75%.

Asymmetric Catalysis and Enamine Cyclization

Building on work by Seebach et al., enantioselective enamine cyclization offers an alternative route:

Methodology:

  • Chiral Auxiliary Installation : L-Proline-derived catalysts promote asymmetric aldol condensation between aldehyde and glycine tert-butyl ester.

  • Cyclization : Intramolecular Mitsunobu reaction forms the azetidine ring, with the catalyst dictating the (2R,3S) configuration.

  • Oxidative Cleavage : Ozonolysis or periodate cleavage of a vinyl group introduces the second carboxylate.

Performance Metrics :

  • Catalyst loading: 10 mol%.

  • Enantioselectivity: 90–95% ee.

  • Total yield: 25–30% (4 steps).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)ee (%)Scalability
Epoxide Aminolysis(R)-O-benzyl glycidolAminolysis, alkylation32>99Moderate
Chiral ResolutionRacemic 1-benzyl-ADCSalt formation, debenzylation65–7098High
β-Amino ChlorideL-Aspartic acidChlorination, SN2 cyclization60–75>99Low
Asymmetric CatalysisGlycine derivativesAldol condensation, Mitsunobu25–3090–95Moderate

Q & A

Q. How can researchers achieve stereocontrolled synthesis of (2R,3S)-azetidine-2,3-dicarboxylic acid to ensure enantiomeric purity?

  • Methodological Answer : Utilize chiral auxiliary-mediated synthesis or asymmetric catalysis to control stereochemistry. For example, stereoselective ring-opening of azetidine precursors with chiral catalysts can yield the desired (2R,3S) configuration. Chiral HPLC or capillary electrophoresis should be employed post-synthesis to validate enantiomeric purity, as demonstrated in pharmacological studies of NMDA receptor ligands .

Q. What analytical techniques are critical for distinguishing this compound from its stereoisomers?

  • Methodological Answer : Combine chiral chromatography (e.g., HPLC with cyclodextrin-based columns) and nuclear magnetic resonance (NMR) spectroscopy. For instance, 1H^1H-NMR coupling constants and NOESY correlations can resolve cis/trans or D/L configurations. X-ray crystallography (as in monoclinic crystal systems with space group P21/nP2_1/n) provides definitive stereochemical confirmation .

Q. How should researchers handle stability challenges during storage and experimental use of this compound?

  • Methodological Answer : Store the compound in anhydrous conditions at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the azetidine ring. Use freshly prepared solutions in buffered media (pH 6–8) for electrophysiological assays to minimize degradation .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s activity at NMDA receptor subtypes?

  • Methodological Answer : Employ heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing GluN1/GluN2A-D subunits. Use whole-cell patch-clamp recordings to measure Mg2+^{2+}-sensitive currents. Antagonists like PPDA ((2R*,3S*)-1-(phenanthrenyl-2-carbonyl)piperazine-2,3-dicarboxylic acid) can serve as comparators for subunit selectivity (e.g., GluN2D vs. GluN2B) .

Q. How can in silico molecular docking improve the design of this compound derivatives for enhanced NMDA receptor modulation?

  • Methodological Answer : Perform homology modeling of GluN2D-containing NMDA receptors using templates like PDB 4TLL. Use AutoDock Vina or Schrödinger Suite for docking studies, prioritizing interactions with the glycine-binding site. Validate predictions with mutagenesis (e.g., residue R518 in GluN1) and electrophysiological dose-response assays .

Q. How should researchers address contradictions in reported IC50_{50} values for this compound across studies?

  • Methodological Answer : Standardize assay conditions (e.g., pH, temperature, and Mg2+^{2+} concentration) to minimize variability. Cross-validate results using orthogonal methods: radioligand binding assays (e.g., 3H^3H-MK-801 displacement) and calcium imaging in primary neuronal cultures. Re-examine stereochemical purity via circular dichroism (CD) spectroscopy to rule out isomer contamination .

Q. What strategies are effective for incorporating this compound into prodrugs or bifunctional enzyme inhibitors?

  • Methodological Answer : Functionalize the dicarboxylic acid groups with ester or amide prodrug moieties (e.g., pivaloyloxymethyl esters) to enhance blood-brain barrier permeability. For enzyme targeting, conjugate the core structure with pharmacophores like tetrahydroisoquinoline via click chemistry, followed by kinetic assays to assess inhibition of target enzymes (e.g., glutamate racemase) .

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